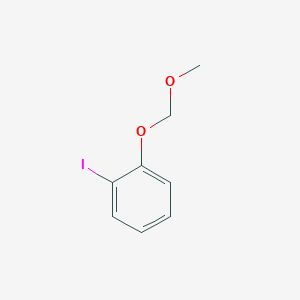

1-碘-2-(甲氧基甲氧基)苯

描述

Synthesis Analysis

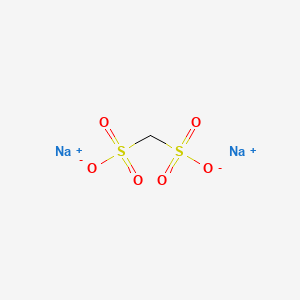

The synthesis of iodobenzene derivatives has been explored in the context of cyclization reactions. For instance, iodobenzene-catalyzed cyclization of 2-aryl-N-methoxyethanesulfonamides with m-chloroperoxybenzoic acid leads to the formation of 1-methoxy-3,4-dihydro-1H-2,1-benzothiazine 2,2-dioxides . Additionally, the synthesis of iodobenzene derivatives from 1-(methylthio)-3-tosylhexa-1,3-dien-5-ynes via iodine-induced intramolecular cyclization has been reported, with UV irradiation accelerating the reaction . These studies suggest that similar methodologies could potentially be applied to synthesize 1-Iodo-2-(methoxymethoxy)benzene, although the specific details would need to be tailored to the unique structure of this compound.

Molecular Structure Analysis

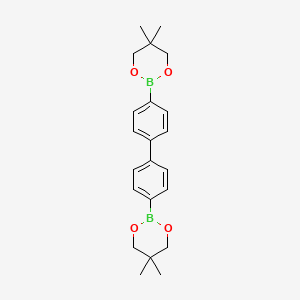

The molecular structure of compounds related to 1-Iodo-2-(methoxymethoxy)benzene can be complex, as seen in the synthesis of 5-(2-methoxy-1-naphthyl)- and 5-[2-(methoxymethyl)-1-naphthyl]-11H-benzo[b]fluorene, which are considered as 2,2'-disubstituted 1,1'-binaphthyls . These compounds involve benzannulated enyne–allenes and Schmittel cascade cyclization reactions, indicating that the molecular structure of 1-Iodo-2-(methoxymethoxy)benzene could also be intricate and may involve similar cyclization strategies to achieve the desired configuration.

Chemical Reactions Analysis

The chemical reactivity of iodobenzene derivatives and methoxymethyl-substituted aryl methyl ethers has been studied in various reactions. For example, the regioselective O-demethylation of aryl methyl ethers has been achieved using BBr3, followed by the addition of MeOH . This reaction is relevant as it provides a method for modifying methoxymethyl groups, which are present in 1-Iodo-2-(methoxymethoxy)benzene. The iodobenzene-catalyzed reactions and iodine-induced cyclizations discussed in the papers also contribute to the understanding of how iodine can be incorporated into benzene rings, which is a key aspect of the chemical reactions involving 1-Iodo-2-(methoxymethoxy)benzene.

Physical and Chemical Properties Analysis

While the physical and chemical properties of 1-Iodo-2-(methoxymethoxy)benzene are not directly reported in the provided papers, the studies do offer insights into the properties of structurally related compounds. For instance, the synthesis and reactions of iodobenzene derivatives suggest that these compounds are likely to have significant reactivity due to the presence of iodine, which is a heavy and polarizable halogen . The methoxymethyl group also implies potential reactivity in polar solvents and under acidic or basic conditions, as seen in the O-demethylation reactions . The physical properties such as melting point, boiling point, and solubility would be influenced by the presence of these functional groups, but specific data would require empirical measurement or computational prediction for 1-Iodo-2-(methoxymethoxy)benzene.

科学研究应用

1-碘-2-(甲氧基甲氧基)苯在科学研究中的应用

芳香醚的区域选择性碘化:1-碘-2-(甲氧基甲氧基)苯用于芳香醚的区域选择性碘化。此过程在室温下进行,并通过特定的试剂(如 F-TEDA-BF4)促进,这些试剂有助于靶向芳环上碘化的所需位置 (Zupan, Iskra, & Stavber, 1997).

支化和交联聚合物的合成:该化合物在支化和瞬时交联聚合物的合成中发挥作用。它是高价碘化合物的组成部分,这些化合物充当内聚体,对于某些化合物(如甲基丙烯酸和甲基丙烯酸甲酯)的聚合过程至关重要 (Han & Tsarevsky, 2012).

碘苯衍生物的形成:此化学物质参与通过碘诱导的分子内环化形成碘苯衍生物。此类反应通常需要特定的条件(如紫外线照射)来加速过程并获得高收率 (Matsumoto, Takase, & Ogura, 2008).

1-碘-2-(甲氧基甲氧基)苯在科学研究中的应用

碘苯衍生物的合成

1-碘-2-(甲氧基甲氧基)苯用于形成碘苯衍生物。该过程涉及碘诱导的分子内环化,在紫外线照射下显着加速。此方法可得到高收率的碘取代苯 (Matsumoto, Takase, & Ogura, 2008).

支化和交联聚合物的合成

该化合物还在聚合物化学中发挥作用,特别是在支化和瞬时交联聚合物的合成中。它是高价碘化合物的组成部分,这些化合物在甲基丙烯酸和甲基丙烯酸甲酯等化合物的聚合中至关重要 (Han & Tsarevsky, 2012).

离子液体负载试剂的合成

1-碘-2-(甲氧基甲氧基)苯还参与合成离子液体负载试剂,如 [双(三氟乙酰氧基)碘]苯。这些试剂在空气和高湿度中稳定,因此可用于有机合成 (Zhang et al., 2010).

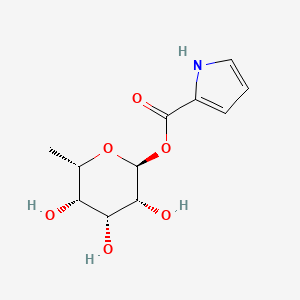

甲氧基羰基-芳基呋喃的合成

该化合物用于 3-甲氧基羰基-4-芳基呋喃-2-(5H)-酮的新型一锅合成。此过程涉及烯醇酮的 α-甲苯磺酰氧基化,然后用一甲基丙二酸钾和 K2CO3 处理 (Karade et al., 2008).

拥挤芳烃中的堆叠

在分子设计中,1-碘-2-(甲氧基甲氧基)苯有助于在拥挤芳烃中强制堆叠。这些分子因其结构和理论上的意义而很重要,特别是在氢键和 π-π 相互作用的形成中 (Bushey et al., 2001).

杂环体系的合成

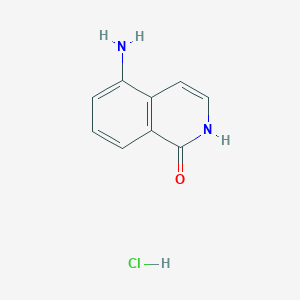

它还用于从丁香油中合成新的杂环体系,如 1, 2, 3-三唑-异噁唑啉。这涉及混合缩合反应,得到具有广泛生物活性的化合物 (Taia et al., 2020).

异喹啉和异色烯的合成

此外,1-碘-2-(甲氧基甲氧基)苯在无金属条件下由 2-炔基苯甲醛合成三唑异喹啉和异色烯,证明了其在有机合成中的用途 (Arigela et al., 2013).

属性

IUPAC Name |

1-iodo-2-(methoxymethoxy)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9IO2/c1-10-6-11-8-5-3-2-4-7(8)9/h2-5H,6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KGARCSYHUWHUMQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCOC1=CC=CC=C1I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9IO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30471825 | |

| Record name | 1-iodo-2-(methoxymethoxy)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30471825 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

264.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Iodo-2-(methoxymethoxy)benzene | |

CAS RN |

80778-47-8 | |

| Record name | 1-iodo-2-(methoxymethoxy)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30471825 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-[(Benzyloxy)carbonyl]-5-methyl-N-(2-phenoxybenzoyl)tryptophan](/img/structure/B1339523.png)

![cis-8-Boc-3,8-diazabicyclo[4.2.0]octane](/img/structure/B1339535.png)